4,4'-Diamyloxybiphenyl

Description

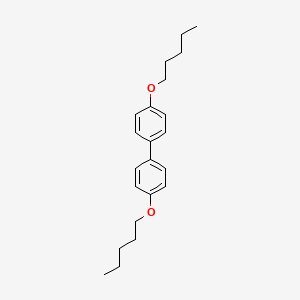

4,4’-Diamyloxybiphenyl (CAS: 21470-41-7) is a biphenyl derivative substituted with amyloxy (-O-C₅H₁₁) groups at the 4 and 4' positions. It is primarily used as a laboratory chemical for research and development, with applications in organic synthesis and materials science . Its structure consists of two benzene rings connected by a single bond, with pentyl ether chains extending from the para positions.

Properties

IUPAC Name |

1-pentoxy-4-(4-pentoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-3-5-7-17-23-21-13-9-19(10-14-21)20-11-15-22(16-12-20)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKHESQIKTWMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348061 | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21470-41-7 | |

| Record name | 4,4′-Bis(pentyloxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21470-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diamyloxybiphenyl typically involves the etherification of 4,4’-dihydroxybiphenyl with amyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 4,4’-Diamyloxybiphenyl are not widely documented, the general approach involves large-scale etherification reactions using optimized conditions to ensure high yield and purity. The process may include steps for purification such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diamyloxybiphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the biphenyl core to more saturated forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while substitution reactions can introduce halogen atoms onto the biphenyl rings .

Scientific Research Applications

4,4’-Diamyloxybiphenyl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of liquid crystal materials and other advanced materials

Mechanism of Action

The mechanism of action of 4,4’-Diamyloxybiphenyl involves its interaction with various molecular targets. The biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. The ether linkages may also influence the compound’s binding affinity and specificity. Detailed studies on its molecular pathways are ongoing, focusing on its potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4,4’-Diamyloxybiphenyl, differing in substituent groups, chain length, or functional moieties. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of 4,4’-Diamyloxybiphenyl with Analogous Compounds

Alkoxy-Substituted Biphenyls

- 4,4’-Dimethoxybiphenyl: Substituted with shorter methoxy (-OCH₃) groups, this compound exhibits distinct handling requirements due to its reactivity with strong oxidizers .

- 4,4’-Dihexyloxybiphenyl and 4,4’-Dibutoxybiphenyl : These homologs differ in alkoxy chain length (hexyl and butyl vs. amyl). Longer chains (e.g., hexyl) increase hydrophobicity and may lower melting points, making them suitable for liquid crystal phases . 4,4’-Diamyloxybiphenyl, with intermediate chain length, balances solubility and thermal stability.

Functional Group Variations

- 4,4’-Diaminobiphenyl: Replacing alkoxy with amino (-NH₂) groups introduces reactivity toward electrophilic substitution and polymerization. However, this compound is carcinogenic, restricting its use compared to the non-hazardous 4,4’-Diamyloxybiphenyl .

- 4,4’-Di-n-octyloxyazoxybenzene : The azoxy (-N=N(O)-) group imparts photosensitivity and mesogenic properties, enabling applications in optoelectronic devices. This contrasts with 4,4’-Diamyloxybiphenyl, which lacks chromophoric moieties .

Biological Activity

4,4'-Diamyloxybiphenyl is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure

This compound consists of two phenyl rings connected by an ether linkage with two amyl (pentyl) groups attached to the para positions. This unique structure influences its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. Notably, a study evaluating various dihydropyrimidine derivatives indicated that compounds with similar structural features exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were found to be as low as 32 μg/ml against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Spectrum of Activity : The compound demonstrated a broader spectrum of activity against Gram-negative bacteria compared to Gram-positive bacteria. This can be attributed to the lipophilic nature of the compound, which enhances membrane penetration .

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, it is believed to involve:

- Disruption of Membrane Integrity : The lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis, although further studies are needed to confirm these interactions.

Case Studies

A notable case study involved synthesizing various derivatives of this compound and evaluating their biological activity. The results indicated that structural modifications significantly influenced their antimicrobial efficacy. For example:

- Substituent Effects : Compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity compared to those with electron-donating groups .

Data Summary

The following table summarizes the antimicrobial activities and MIC values for selected derivatives of this compound:

| Compound | Pathogen | MIC (μg/ml) | Activity Type |

|---|---|---|---|

| C6 | E. coli | 32 | Antibacterial |

| C22 | Pseudomonas aeruginosa | 64 | Antibacterial |

| C29 | Staphylococcus aureus | 32 | Antibacterial |

| C30 | Candida albicans | 32 | Antifungal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.